L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-
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Overview
Description
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- is a derivative of L-phenylalanine, an essential amino acid. This compound is notable for its unique chemical structure, which includes a diethoxyphosphinyl group and difluoromethyl group attached to the phenylalanine backbone. L-phenylalanine itself is a precursor for various important biomolecules, including neurotransmitters like dopamine and norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of phenylalanine ammonia-lyase (PAL) to catalyze the conversion of L-phenylalanine to trans-cinnamic acid, followed by further chemical modifications to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow biocatalysis, where immobilized enzymes are used to enhance the scalability and efficiency of the process. This method allows for the production of phenylalanine derivatives with high enantioselectivity and chemoselectivity .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- involves its conversion to various metabolites that play crucial roles in biological processes. For example, it can be converted to dopamine and norepinephrine, which are important neurotransmitters involved in mood regulation and cognitive function. The molecular targets and pathways involved include the enzymes phenylalanine hydroxylase and tyrosine hydroxylase, which catalyze the conversion of phenylalanine to tyrosine and subsequently to dopamine .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent compound, which lacks the diethoxyphosphinyl and difluoromethyl groups.
D-Phenylalanine: The enantiomer of L-phenylalanine, which has different biological activity.
3,4-Dihydroxy-D,L-phenylalanine (DOPA): A derivative of phenylalanine used in the treatment of Parkinson’s disease.
Uniqueness
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. These modifications can enhance its stability, solubility, and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
160751-42-8 |
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Molecular Formula |
C14H20F2NO5P |
Molecular Weight |
351.28 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H20F2NO5P/c1-3-21-23(20,22-4-2)14(15,16)11-7-5-10(6-8-11)9-12(17)13(18)19/h5-8,12H,3-4,9,17H2,1-2H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
SNSFIWGJZZYFDH-LBPRGKRZSA-N |
Isomeric SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(F)F)OCC |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)CC(C(=O)O)N)(F)F)OCC |
Origin of Product |
United States |
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